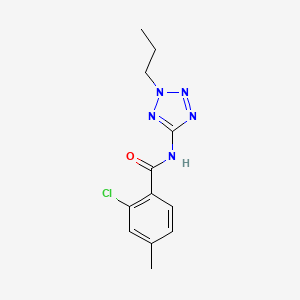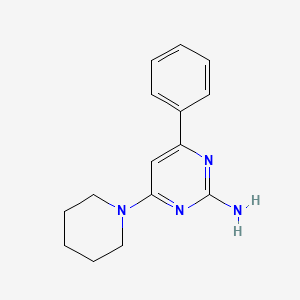![molecular formula C16H19NO2S B5786768 (3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)
(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine, also known as 2C-T-7, is a synthetic psychedelic compound that belongs to the phenethylamine class. It was first synthesized in 1981 by Alexander Shulgin, a renowned American chemist and pharmacologist. 2C-T-7 is a potent hallucinogen that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine is not fully understood, but it is thought to work by altering the activity of serotonin in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By activating the 5-HT2A and 5-HT2C receptors, this compound may induce altered states of consciousness, including visual and auditory hallucinations, changes in perception and thought, and altered mood and emotions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. Studies have shown that it can cause changes in heart rate, blood pressure, and body temperature. It may also affect the release of other neurotransmitters, such as dopamine and norepinephrine, which could contribute to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine has several advantages and limitations for use in laboratory experiments. One advantage is its potent psychedelic effects, which make it a useful tool for studying the neurobiology of altered states of consciousness. However, its illegal status and potential for abuse limit its availability and use in scientific research.
Direcciones Futuras
There are several future directions for research on (3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine. One area of interest is its potential therapeutic applications, particularly for the treatment of mental health disorders such as depression and anxiety. Another area of research is the development of new psychedelic compounds that may have similar effects to this compound but with fewer side effects and a lower potential for abuse. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
In conclusion, this compound is a potent psychedelic compound that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While its use in laboratory experiments is limited due to its illegal status and potential for abuse, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of (3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine involves several steps, including the condensation of 3,4-dimethoxyphenylacetonitrile with 4-(methylthio)benzyl chloride, followed by reduction with lithium aluminum hydride to yield the final product. The synthesis process is complex and requires specialized knowledge and equipment, making it difficult to produce on a large scale.
Aplicaciones Científicas De Investigación
(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine has been used in scientific research to study its effects on the brain and behavior. Studies have shown that it acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This mechanism of action is similar to that of other psychedelics such as LSD and psilocybin.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[(4-methylsulfanylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-18-15-9-6-13(10-16(15)19-2)17-11-12-4-7-14(20-3)8-5-12/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDLCMTVZCHNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)





![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)
![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)

